4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Overview
Description
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is an aromatic heterocyclic organic compound with the molecular formula C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid typically involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the ethoxy group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the corresponding halide using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-2,4-dicarboxylic acid.
Reduction: Formation of 4-ethoxy-8-fluoroquinoline-2-methanol.
Substitution: Formation of 4-ethoxy-8-substituted quinoline-2-carboxylic acid derivatives.
Scientific Research Applications
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to quinolone antibiotics.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.
Pathways Involved: Inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid can be compared with other similar compounds such as:
4-Ethoxyquinoline-2-carboxylic acid: Lacks the fluorine atom, which may result in different biological activity.
8-Fluoroquinoline-2-carboxylic acid: Lacks the ethoxy group, which may affect its solubility and reactivity.
Quinolone antibiotics (e.g., ciprofloxacin): Contains additional functional groups that enhance their antimicrobial activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethoxy-8-fluoroquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-10-6-9(12(15)16)14-11-7(10)4-3-5-8(11)13/h3-6H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXDXJVAQDQYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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